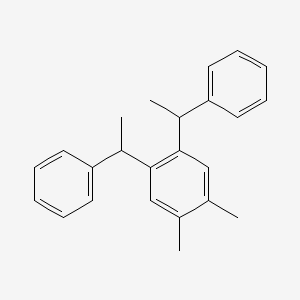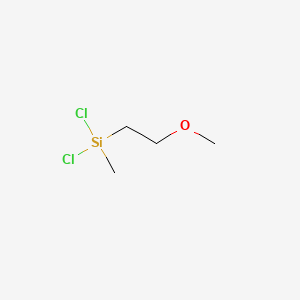
2-(4-methyl-2-oxo-2H-chromen-8-yloxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorocarbonylmethoxy group attached to the 7th position of the 4-methylcoumarin core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin as the starting material.
Chlorocarbonylation: The 7th position of the 4-methylcoumarin is chlorocarbonylated using phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to avoid decomposition.
Methoxylation: The resulting intermediate is then treated with methanol in the presence of a catalyst, such as sodium methoxide, to introduce the methoxy group, forming 7-(Chlorocarbonylmethoxy)-4-methylcoumarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of phosgene and methanol with appropriate safety measures.
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient and controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 7-hydroxymethoxy-4-methylcoumarin.
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group, forming 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
Common Reagents and Conditions:
Substitution: Amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various amides or esters.
Hydrolysis Product: 7-hydroxymethoxy-4-methylcoumarin.
Oxidation Product: 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
Applications De Recherche Scientifique
7-(Chlorocarbonylmethoxy)-4-methylcoumarin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth and proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methylcoumarin: Lacks the chlorocarbonylmethoxy group, making it less reactive.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the chlorocarbonylmethoxy group, leading to different reactivity and applications.
7-(Methoxycarbonylmethoxy)-4-methylcoumarin: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.
Uniqueness: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin is unique due to the presence of the chlorocarbonylmethoxy group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C12H9ClO4 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-8-yl)oxyacetyl chloride |
InChI |
InChI=1S/C12H9ClO4/c1-7-5-11(15)17-12-8(7)3-2-4-9(12)16-6-10(13)14/h2-5H,6H2,1H3 |
Clé InChI |
ZWIXECJTZFYXQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC=C2OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)

![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)



